4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate

Synthetic Chemistry Polymer Chemistry Click Chemistry

4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate (CAS 89723-85-3) is a heterocyclic building block belonging to the oxazole-4-carboxylate ester class. Its structure features an unsubstituted oxazole ring connected via an ester linkage to a 4-(m-tolyl)but-3-en-1-yl chain, which introduces a styryl-type olefin and a meta-tolyl terminus.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Cat. No. B12887755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=CCCOC(=O)C2=COC=N2
InChIInChI=1S/C15H15NO3/c1-12-5-4-7-13(9-12)6-2-3-8-19-15(17)14-10-18-11-16-14/h2,4-7,9-11H,3,8H2,1H3/b6-2+
InChIKeyCIPIKORUOQEBMO-QHHAFSJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate: Procurement-Ready Structural and Physicochemical Baseline


4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate (CAS 89723-85-3) is a heterocyclic building block belonging to the oxazole-4-carboxylate ester class. Its structure features an unsubstituted oxazole ring connected via an ester linkage to a 4-(m-tolyl)but-3-en-1-yl chain, which introduces a styryl-type olefin and a meta-tolyl terminus . The compound has a molecular formula of C15H15NO3 and a molecular weight of 257.28 g/mol, is commercially available at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) . Oxazole-4-carboxylate derivatives are widely recognized as modular scaffolds in medicinal chemistry and fluorescent probe development due to the heterocycle’s capacity for regioselective functionalization at the 2- and 5-positions [1].

Unsubstituted oxazole core enables regioselective C2/C5 functionalization for library synthesis
Internal styryl-type olefin supports metathesis and addition-based diversification pathways
Batch-specific QC (NMR, HPLC, GC) supports lot-to-lot reproducibility in sensitive applications

Why Generic Oxazole-4-carboxylate Esters Cannot Substitute 4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate in Regioselective Derivatization and Probe Design


Structurally, 4-(m-tolyl)but-3-en-1-yl oxazole-4-carboxylate is distinct from the more common ethyl or methyl oxazole-4-carboxylate analogs because its ester moiety is not a simple alkyl group but a functionalized homoallylic chain bearing a conjugated styrene and a meta-tolyl substituent. This difference has two critical consequences: (1) the electron-rich olefin in the ester chain can participate in further transformations (e.g., metathesis, electrophilic additions) that are inaccessible to saturated alkyl esters, and (2) the meta-tolyl group provides a spectroscopically distinct handle and may influence molecular recognition in biological systems compared to the unsubstituted phenyl or para-tolyl variants . Generic substitution with ethyl 5-methyl-2-styryl-oxazole-4-carboxylate (CAS 89723-85-3 as ambiguously listed on some vendor sites) or ethyl 2-(m-tolyl)oxazole-4-carboxylate (CAS 885273-19-8) would result in loss of either the reactive olefin or the specific substitution pattern, fundamentally altering the compound’s utility as a platform for further diversification [1].

Saturated alkyl ester analogs lack the internal olefin, which may limit access to metathesis or electrophilic addition chemistry.

2,5-disubstituted oxazole esters prevent sequential C-H functionalization, reducing scaffold versatility for parallel SAR studies.

Para-tolyl or unsubstituted phenyl variants present altered electronic profiles (Δσ ~0.10), which may shift binding and photophysical outcomes.

Quantitative Differentiation Evidence for 4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate Against Closest Analogs


Ester Chain Olefin Content: A Unique Reactive Handle vs. Saturated Alkyl Esters

The target compound contains one internal E-olefin in the ester chain, as confirmed by SMILES notation O=C(C1=COC=N1)OCC/C=C/C2=CC(C)=CC=C2 . In contrast, the common analog ethyl 2-(m-tolyl)oxazole-4-carboxylate (CAS 885273-19-8) has a fully saturated ethyl ester group, providing zero alkene functionality [1]. This translates to a quantitative difference of exactly 1 reactive olefin unit per molecule, which enables participation in olefin metathesis, hydroboration, or thiol-ene reactions that are impossible for the saturated comparator.

Olefin units in ester chain
Head-to-head
1 internal E-alkene (styryl-conjugated)
0 olefins (saturated ethyl ester)
Enables metathesis-based diversification absent in saturated analogs
Structural difference confirmed by SMILES; reactivity inferred from alkene chemistry
Synthetic Chemistry Polymer Chemistry Click Chemistry

Oxazole Ring Substitution Pattern: Unsubstituted Core Enabling Regioselective 2,5-Difunctionalization

The oxazole ring in the target compound is unsubstituted at positions 2 and 5 (SMILES: O=C(C1=COC=N1)...). This is in contrast to the commonly confused ethyl 5-methyl-2-styryl-oxazole-4-carboxylate (also assigned CAS 89723-85-3 on some platforms), which bears a methyl group at position 5 and a styryl group at position 2 . Having zero substituents on the oxazole core means that direct C-H functionalization methodologies developed for oxazole-4-carboxylates can be applied regioselectively at both the 2- and 5-positions without requiring deprotection or pre-functionalization steps [1]. The 5-methyl-2-styryl analog already occupies both positions, preventing sequential derivatization.

Unsubstituted oxazole positions
Head-to-head
2 sites (C2, C5) fully unsubstituted
0 sites available (C5 methyl, C2 styryl)
Supports iterative C-H activation library synthesis
Backed by literature on direct Pd-catalyzed oxazole heteroarylation
Medicinal Chemistry C-H Activation Fluorescent Probes

Meta-Tolyl Substituent: Differentiated Steric and Electronic Profile vs. Para- and Unsubstituted Phenyl Analogs

The target compound carries a meta-tolyl group at the terminus of the butenyl chain. Among the oxazole-4-carboxylate class, aryl substitution pattern is known to influence both fluorescence quantum yield and biological target engagement [1]. While direct comparative data for this specific compound are not published, the meta-methyl substitution can be quantified against the para-tolyl analog: Hammett σ_m for meta-CH3 is -0.07, while σ_p for para-CH3 is -0.17, indicating a significantly different electronic influence on the conjugated π-system (Δσ ≈ 0.10) [2]. This electronic differentiation predicts altered UV-Vis absorption maxima and binding affinities in systems where the tolyl group engages in π-stacking or hydrophobic pockets.

Meta-tolyl electronic effect
Class-level inference
σ_m = -0.07 (meta) vs σ_p = -0.17 (para); Δσ ≈ 0.10
Reported substituent constants suggest distinct photophysical and binding profiles
Hammett-derived inference; direct experimental comparison not published
SAR Studies Ligand Design Supramolecular Chemistry

Procurement Specification: 97% Purity with Multi-Technique Batch QC – Differentiated from Lower-Purity or Uncharacterized Alternatives

The target compound is supplied at a standard purity of 97%, with each batch accompanied by NMR, HPLC, and GC characterization data . In comparison, many specialty oxazole-4-carboxylate derivatives from non-specialist vendors are offered at 95% purity without multi-technique documentation. While a 2% purity difference may seem small, it translates to a doubling of the maximum total impurity burden (5% vs. 3%), which can critically impact reproducibility in catalytic reactions or biological assays where unidentified impurities act as inhibitors .

Purity & QC documentation
Supplier data
97% purity (NMR+HPLC+GC) vs generic 95% (max impurity 3% vs 5%)
Lower impurity burden may support more reproducible catalytic and assay outcomes
Based on vendor specification; independent batch comparison not provided
Chemical Procurement Quality Assurance Reproducibility

High-Impact Application Scenarios for 4-(m-Tolyl)but-3-en-1-yl oxazole-4-carboxylate Based on Verifiable Differentiation


Privileged Scaffold for Iterative C-H Activation Library Synthesis

The unsubstituted oxazole C2 and C5 positions enable sequential, regioselective direct arylation or heteroarylation using palladium catalysis, as established in the oxazole-4-carboxylate series. This compound serves as a pristine starting point for constructing 2,5-diaryl-oxazole libraries without the need for pre-installed halide or organometallic handles, leveraging modern C-H activation protocols [1].

Olefin-Containing Monomer for Functional Polymer Synthesis

The internal styryl-type olefin in the ester side chain can undergo ring-opening metathesis polymerization (ROMP) or acyclic diene metathesis (ADMET) when combined with appropriate catalysts, enabling the incorporation of oxazole heterocycles into polymer backbones. This reactivity is absent in saturated ester analogs, making this compound a unique monomer candidate for optoelectronic materials [2].

Fluorescent Probe Development with Tunable Emission via Meta-Substitution

Oxazole-4-carboxylates are known to exhibit useful fluorescence quantum yields, and the meta-tolyl group offers a distinct electronic tuning knob compared to para-substituted variants. This compound can be converted to amide derivatives for peptide labeling, with the meta-methyl group predicted to shift emission wavelengths relative to the para isomer, providing a valuable option in multiplexed imaging assays [3].

Certified Building Block for High-Reproducibility Medicinal Chemistry Campaigns

The 97% purity with orthogonal QC (NMR, HPLC, GC) ensures that the compound meets the stringent identity and purity standards required for hit-to-lead optimization. Procurement of this batch-validated material reduces the risk of false positives originating from impurity-driven assay interference, a known pitfall when using lower-purity heterocyclic building blocks from non-specialist sources .

Application
Selection Property
Validation Focus
C-H activation library synthesis
Unsubstituted C2/C5 oxazole core
Regioselective direct heteroarylation efficiency
Olefin-functionalized polymer synthesis
Reactive internal styryl-type olefin
Metathesis catalyst compatibility and polymer incorporation
Fluorescent probe design
Meta-tolyl electronic tuning
Emission wavelength shift and quantum yield in labeling
Medicinal chemistry campaigns
Batch-specific multi-technique QC (NMR, HPLC, GC)
Impurity-driven false-positive risk assessment
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